Digallium sulfide

band gap engineering optoelectronics polymorphism

Digallium sulfide (gallium(III) sulfide, Ga₂S₃) is a III₂–VI₃ binary chalcogenide semiconductor exhibiting four crystallographic polymorphs (α, α′, β, γ) with distinct optoelectronic properties. With a density of 3.77 g/cm³, a melting point of approximately 1,090 °C, and a broad experimental band gap range spanning ~2.48 to 3.44 eV depending on the polytype, Ga₂S₃ occupies a unique position among gallium chalcogenides for wide-bandgap semiconductor applications.

Molecular Formula Ga2H4S
Molecular Weight 175.55 g/mol
CAS No. 12259-25-5
Cat. No. B079702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigallium sulfide
CAS12259-25-5
Molecular FormulaGa2H4S
Molecular Weight175.55 g/mol
Structural Identifiers
SMILESS([GaH2])[GaH2]
InChIInChI=1S/2Ga.S.4H
InChIKeyZMFGYPNKMPSJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digallium Sulfide (Ga₂S₃, CAS 12259-25-5) — Procurement-Grade Technical Baseline for R&D and Industrial Sourcing


Digallium sulfide (gallium(III) sulfide, Ga₂S₃) is a III₂–VI₃ binary chalcogenide semiconductor exhibiting four crystallographic polymorphs (α, α′, β, γ) with distinct optoelectronic properties [1]. With a density of 3.77 g/cm³, a melting point of approximately 1,090 °C, and a broad experimental band gap range spanning ~2.48 to 3.44 eV depending on the polytype, Ga₂S₃ occupies a unique position among gallium chalcogenides for wide-bandgap semiconductor applications [1][2]. It is commercially available at 99.99% to 99.999% metals-basis purity and is actively investigated as an anode material for lithium-ion batteries, a buffer layer for thin-film photovoltaics, and a precursor for gallium lanthanum sulfide (GLS) infrared glass [3].

Digallium Sulfide (Ga₂S₃) Versus In-Class Gallium Chalcogenides — Why Generic Substitution Is Scientifically Unsupported


Interchanging Ga₂S₃ with its closest analogs—Ga₂Se₃, Ga₂Te₃, GaS, In₂S₃, or Al₂S₃—without quantitative justification introduces material risk across multiple performance axes. The Ga–S bond exhibits the highest atomization energy (D₀(Ga₂S) = 189 ± 7 kcal/mol) among all gallium chalcogenides, conferring thermal and chemical stability advantages not shared by Ga₂Se₃ (149 ± 8 kcal/mol) or Ga₂Te₃ (119 ± 7 kcal/mol) [1]. The four polymorphs of Ga₂S₃ span a band gap range of ~2.48 to 3.44 eV, a degree of phase-dependent optoelectronic tunability absent in Ga₂Se₃ (limited to ~1.9–2.7 eV) and Ga₂Te₃ (~1.1–1.7 eV) [2][3]. In electrochemical energy storage, Ga₂S₃ delivers a first-cycle delithiation capacity of ~920 mAh/g—more than twice the theoretical capacity of graphite (372 mAh/g)—a performance metric that Al₂S₃ (initial 1,170 mAh/g) cannot match in cycling retention owing to structural irreversibility [4][5]. These quantitative divergences make generic substitution scientifically indefensible for application-critical procurement.

Digallium Sulfide (Ga₂S₃) — Product-Specific Quantitative Differentiation Evidence Versus Closest Analogs


Polymorph-Dependent Band Gap Span of 0.96 eV Within a Single Ga₂S₃ Stoichiometry — Unique Intraspecies Optoelectronic Tunability

Ga₂S₃ is the only gallium sesquichalcogenide whose experimentally confirmed polymorphs span nearly 1 eV in band gap within a single stoichiometry. Spectroscopic ellipsometry on single crystals determined the direct band gaps of the three principal Ga₂S₃ polytypes as 3.44 eV (monoclinic α-Ga₂S₃), 2.48 eV (hexagonal β-Ga₂S₃), and 2.96 eV (cubic γ-Ga₂S₃), yielding a tunability range of 0.96 eV purely through phase selection [1][2]. By contrast, Ga₂Se₃ polymorphs are limited to a narrower experimentally reported range of approximately 1.92–2.66 eV (span ~0.74 eV), and Ga₂Te₃ polymorphs span only ~1.09–1.65 eV (span ~0.56 eV) [3][4]. This means Ga₂S₃ alone can address applications from blue-light emission (α-phase) to visible-light detection (β-phase) without altering elemental composition, a capability not available from any competing gallium chalcogenide.

band gap engineering optoelectronics polymorphism

Ga₂S₃ Lithium-Ion Battery Anode — First-Cycle Delithiation Capacity of 920 mAh/g, Exceeding Graphite by a Factor of 2.47×

Ga₂S₃ was demonstrated as a novel anode active material for lithium secondary batteries, achieving a first-cycle delithiation specific capacity of approximately 920 mAh/g at 30 °C in the potential range 0.01–2.0 V vs. Li/Li⁺ [1]. This value represents 81% of the theoretical 10-electron capacity (1,137 mAh/g) and is 2.47× the practical capacity of commercial graphite anodes (372 mAh/g) [1]. The lithiation proceeds via a two-step mechanism: Ga₂S₃ + 6Li⁺ + 6e⁻ ⇆ 2Ga + 3Li₂S followed by Ga + xLi⁺ + xe⁻ ⇆ LiₓGa, with the intermediate gallium metal providing self-healing properties that mitigate capacity fade [1][2]. When optimized as a carbon-coated MOF-derived composite (Ga₂S₃/C-PSM), the reversible capacity reaches 918 mAh/g after 200 cycles at 100 mA/g for LIBs, and 385 mAh/g for sodium-ion batteries under identical cycling conditions, demonstrating dual-alkali-metal capability not reported for Al₂S₃ or In₂S₃ anodes [2].

lithium-ion battery anode material specific capacity

Ga–S Bond Atomization Energy of 189 ± 7 kcal/mol — Superior Thermal and Chemical Stability Versus Ga₂Se₃ and Ga₂Te₃

Knudsen effusion mass spectrometric studies of the vaporization of Ga₂S₃, Ga₂Se₃, and Ga₂Te₃ at elevated temperatures revealed the atomization energies of the gaseous diatomic gallium chalcogenides: D₀(Ga₂S) = 189 ± 7 kcal/mol, D₀(Ga₂Se) = 149 ± 8 kcal/mol, and D₀(Ga₂Te) = 119 ± 7 kcal/mol [1]. The Ga–S bond is thus 40 kcal/mol stronger than Ga–Se and 70 kcal/mol stronger than Ga–Te, translating to markedly lower vapor pressure and higher thermal endurance for Ga₂S₃. The solids vaporize primarily via Ga₂X₃(s) → Ga₂X(g) + X₂(g) (X = S, Se, Te), with heats of reaction at 298 K of 161 ± 6 (sulfide), 168 ± 7 (selenide), and 162 ± 7 (telluride) kcal/mol respectively [1]. Congruently, bulk phase diagram data confirm that Ga₂S₃ and GaS phases melt congruently above 950 °C, with Ga₂S₃ decomposing only above ~950 °C via sulfur loss to non-stoichiometric Ga₄Sₓ [2]. This thermal robustness is critical for high-temperature synthesis (e.g., MOCVD at elevated substrate temperatures) and device operation where Ga₂Se₃ and Ga₂Te₃ may undergo premature decomposition.

thermal stability bond dissociation energy vaporization thermodynamics

Optical Band Gap of Ga₂S₃ at 3.052 eV — 1.12 eV Wider Than In₂S₃ (1.935 eV) for Blue-to-UV Photodetection Selectivity

A direct comparative study of single-crystal In₂S₃ and Ga₂S₃ grown by identical chemical vapor transport methods established optical band gaps (from absorption and thermoreflectance) of 1.935 eV for tetragonal In₂S₃ and 3.052 eV for monoclinic Ga₂S₃ at room temperature [1]. The 1.12 eV wider band gap of Ga₂S₃ shifts its photoresponse from the red region (In₂S₃) into the blue-to-ultraviolet regime, directly enabling UV photodetection with high sensitivity under 405 nm laser illumination, whereas In₂S₃ is limited to visible and oxygen-sensing applications due to facile surface oxidation to In₂O₃ [1]. Furthermore, band alignment data place the Ga₂S₃ conduction band at approximately 7.4 eV below vacuum versus 6.4 eV for In₂S₃, providing a more favorable electron-blocking characteristic in heterojunction device architectures [2].

UV photodetector optical band gap III-VI semiconductor

Ga₂S₃ vs. Al₂S₃ Lithium-Ion Anode — Superior Capacity Retention Enabled by Self-Healing Gallium Intermediate

Both Ga₂S₃ and Al₂S₃ have been evaluated as p-block metal sulfide anodes for lithium secondary batteries by the same research group under comparable conditions. Al₂S₃ delivers a higher initial discharge capacity of ~1,170 mAh/g at 100 mA/g (62% of theoretical) but exhibits poor capacity retention due to structural irreversibility of the charge (delithiation) process [1]. Ga₂S₃, with an initial capacity of ~920 mAh/g, retains 63% of its initial capacity after 10 cycles, and the capacity fade mechanism is mitigated by the formation of elemental gallium as an intermediate, which possesses self-healing properties—liquid Ga can accommodate volume changes during cycling and re-alloy with lithium [2][3]. With carbon coating via MOF-derived synthesis (Ga₂S₃/C-PSM), the reversible capacity stabilizes at 918 mAh/g after 200 cycles at 100 mA/g, representing nearly 100% retention of the initial delithiation capacity and demonstrating that the inherent self-healing advantage of Ga₂S₃ can be fully realized through composite engineering [3].

cycling stability capacity retention self-healing electrode

Phase-Selective MOCVD Growth — Ga₂S₃ vs. GaS Differentiation via VI/III Precursor Ratio Control

Metal-organic chemical vapor deposition (MOCVD) growth diagrams for GaₓS_y reveal that Ga₂S₃ and GaS phases can be selectively obtained by tuning the VI/III gas-phase precursor ratio and growth temperature. Ga₂S₃ forms at higher growth temperatures and higher VI/III ratios (sulfur-rich conditions), whereas GaS forms at lower temperatures and lower VI/III ratios (gallium-rich conditions) [1]. This phase selectivity is thermodynamically governed and matches the bulk Ga–S phase diagram. Under Ga-rich conditions, Ga clusters catalyze S precursor decomposition via a self-catalyzed vapor–liquid–solid (VLS) mechanism, yielding GaS nanobelts; under S-rich conditions, surface stoichiometry favors the S-rich Ga₂S₃ phase [1]. This growth-parameter-controlled phase engineering is unique to the Ga–S system relative to Ga–Se and Ga–Te, where fewer stable phases are accessible via MOCVD and phase-pure deposition windows are narrower [1].

MOCVD phase engineering thin-film growth

Digallium Sulfide (Ga₂S₃) — Evidence-Backed Research and Industrial Application Scenarios


Phase-Controlled UV-to-Visible Optoelectronic Device Platforms Using a Single-Source Material

R&D teams developing multi-wavelength photodetectors, blue LEDs, or wide-bandgap heterojunction devices can leverage the 0.96 eV polymorphic band gap span of Ga₂S₃ (α at 3.44 eV, β at 2.48 eV, γ at 2.96 eV) to access three distinct optoelectronic regimes from a single elemental composition [1]. This eliminates the need to qualify and source multiple compound semiconductors (e.g., Ga₂Se₃ for visible and AlN for UV) when the application requires tunable spectral response within a single materials platform. The monoclinic α′-Ga₂S₃ phase has been specifically identified as exactly stoichiometric and stable from room temperature to its melting point, ensuring phase integrity during device operation .

High-Capacity Lithium-Ion Battery Anodes with Self-Healing Electrode Functionality

Battery material developers seeking anode candidates with specific capacities exceeding 900 mAh/g—more than double the 372 mAh/g of conventional graphite—should prioritize Ga₂S₃. The two-step lithiation mechanism (Ga₂S₃ → Ga + Li₂S → LiₓGa) generates elemental gallium as an intermediate, which provides intrinsic self-healing properties to accommodate volume changes during cycling [1]. When processed as a carbon-coated MOF-derived composite (Ga₂S₃/C-PSM), the anode delivers a stable reversible capacity of 918 mAh/g after 200 cycles, addressing the capacity fade limitation observed in Al₂S₃ and other p-block sulfide anodes . This material is also demonstrated as a sodium-ion battery anode (385 mAh/g after 200 cycles), supporting dual-alkali-ion platform development .

High-Temperature Thin-Film Deposition Processes Requiring Thermal Endurance Beyond 950 °C

Process engineers designing MOCVD, ALD, or pulsed laser deposition workflows for gallium chalcogenide thin films should select Ga₂S₃ when the deposition or post-annealing thermal budget exceeds the stability limit of Ga₂Se₃ or Ga₂Te₃. The Ga–S bond atomization energy of 189 ± 7 kcal/mol is 27% higher than Ga–Se (149 ± 8 kcal/mol) and 59% higher than Ga–Te (119 ± 7 kcal/mol), directly translating to lower vapor pressure and reduced premature decomposition during high-temperature synthesis [1]. Bulk Ga₂S₃ and GaS phases melt congruently above 950 °C, providing a wide thermal processing window for crystalline film growth . The phase-selective MOCVD growth diagram confirms that Ga₂S₃ can be obtained as a phase-pure film at elevated temperatures under sulfur-rich precursor conditions [2].

Gallium Lanthanum Sulfide (GLS) Infrared Glass for Nonlinear Optics and Laser Applications

Ga₂S₃ serves as the primary glass-forming component (typically ~70 mol% Ga₂S₃ : 30 mol% La₂S₃) in gallium lanthanum sulfide (GLS) glasses, a class of chalcogenide glasses with excellent infrared transparency, high refractive index (~2.4 at 1 μm), and strong nonlinear optical properties [1]. The wide vitreous formation range centered on the Ga₂S₃–La₂S₃ binary enables compositional tuning of optical and thermal properties for applications in infrared laser hosts, nonlinear frequency conversion, and mid-IR fiber optics. Procurement of high-purity Ga₂S₃ (≥99.99% metals basis) is a prerequisite for reproducible GLS glass synthesis, as trace impurities directly impact optical loss and crystallization behavior .

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